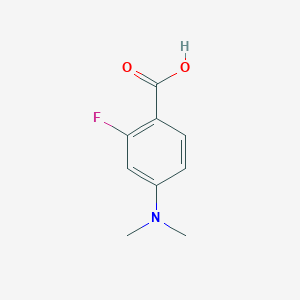

4-(Dimethylamino)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

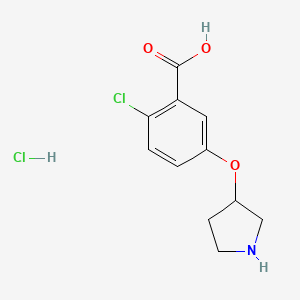

4-(Dimethylamino)benzoic acid is a derivative of benzoic acid where the hydrogen atom at the 4th position of the benzene ring is replaced by a dimethylamino group . It is a white solid and is of interest due to its basicity, which is higher than that of pyridine . This is due to the resonance stabilization from the dimethylamino substituent .

Synthesis Analysis

The synthesis of 4-(Dimethylamino)benzoic acid and its derivatives has been studied extensively. For instance, one study synthesized a series of molecular salts from the commonly available 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The resulting molecular salts were formed through the deprotonation of the acidic moiety such as COOH .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzoic acid consists of a benzene ring substituted with a dimethylamino group and a carboxyl group . The linear formula of the compound is (CH3)2NC6H4CO2H . The compound’s stability is due to hyper-conjugative interactions and a hydrogen-bonding network .

Chemical Reactions Analysis

4-(Dimethylamino)benzoic acid, due to its basicity, is a useful nucleophilic catalyst for a variety of reactions . It has been found to be highly reactive towards a wide range of compounds, making it useful as a condensation reagent, oxidizable and reducible reactant in many reactions .

Physical And Chemical Properties Analysis

4-(Dimethylamino)benzoic acid is a white solid with a molecular weight of 165.19 g/mol . It has a melting point of 241-243 °C . The compound is slightly soluble in water .

Applications De Recherche Scientifique

Amino Acid Modification

Method: Acid-Assisted Reactions with Dimethyl Carbonate

A novel and efficient method involves modifying amino acids using a combination of dimethyl carbonate (DMC) and acid. This approach achieves N-methylation, N,O-dimethylation, and N-formylation of various amino acids with remarkable success rates (conversions >99% and yields >99%). The modified amino acids are fully characterized using NMR spectroscopy .

Advantages::Reagent for Assaying Enzymes

Compound: 4-(Dimethylamino)cinnamaldehyde

This compound serves as a reagent in the assay of enzymes such as apotryptophanase and tryptophanase . Additionally, it is used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .

Nucleophilic Catalyst

Compound: 4-(Dimethylamino)pyridine (DMAP)

DMAP acts as a versatile nucleophilic catalyst in various reactions:

Phage-Based Delivery Systems

Bacteriophages (phages) are unique viruses that selectively infect bacteria. Leveraging their modifiable properties, phages serve as innovative, safe, and efficient delivery vectors. While not directly related to 4-(Dimethylamino)-2-fluorobenzoic acid, this field represents an exciting avenue for future research .

Orientations Futures

The unique structural feature of 4-(Dimethylamino)benzoic acid, containing a para-dialkylamino substituent to an aldehyde moiety, renders it highly reactive towards a wide range of compounds . This has made it useful in a variety of applications from analytical, biochemical to synthetic procedures and processes . Future research may focus on exploring its potential uses in microbiology, chemical pathology, organic synthesis, pharmaceutical, and analytical chemistry .

Propriétés

IUPAC Name |

4-(dimethylamino)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11(2)6-3-4-7(9(12)13)8(10)5-6/h3-5H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGTURFYFFKUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Dimethylamino)-2-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-chlorophenyl)-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4-oxobutanoic acid](/img/structure/B2688198.png)

![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

![8-Fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2688206.png)

![3-([(Tert-butoxy)carbonyl]amino)-2-(cyclopentylmethyl)propanoic acid](/img/structure/B2688207.png)

![3-chloro-N-(1,3-dioxoisoindolin-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2688208.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2688209.png)

![N-(3,4-dimethoxyphenyl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2688212.png)

![3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2688214.png)

![Methyl 5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2688217.png)